1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline
Description
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a synthetic hybrid molecule featuring a tetrahydroquinoline core fused with a 4-fluorophenyl-substituted cyclopropanecarbonyl group.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-16-9-7-15(8-10-16)19(11-12-19)18(22)21-13-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUOCJXYFEMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
4-Fluorostyrene (1 ) reacts with diiodomethane and a zinc-copper couple in ether to form 1-(4-fluorophenyl)cyclopropane (2 ). Subsequent oxidation of 2 using potassium permanganate in acidic conditions yields 1-(4-fluorophenyl)cyclopropanecarboxylic acid (3 ) (Scheme 1).
Scheme 1
$$
\ce{4-Fluorostyrene ->[CH2I2, Zn-Cu][ether] 1-(4-Fluorophenyl)cyclopropane ->[KMnO4, H2SO4] 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid}
$$
Reaction Conditions
Transition Metal-Catalyzed Cyclopropanation
4-Fluorophenylacetylene (4 ) undergoes cyclopropanation using diazomethane in the presence of palladium(II) acetate to directly form 3 (Scheme 2).
Scheme 2
$$
\ce{4-Fluorophenylacetylene + CH2N2 ->[Pd(OAc)2] 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid}
$$
Reaction Conditions
Preparation of 1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline core is synthesized via two routes:
Hydrogenation of Quinoline
Quinoline (5 ) is hydrogenated under high-pressure H₂ (50 atm) with 5% Pd/C in ethanol to yield 1,2,3,4-tetrahydroquinoline (6 ) (Scheme 3).
Scheme 3
$$
\ce{Quinoline ->[H2, Pd/C][EtOH] 1,2,3,4-Tetrahydroquinoline}
$$
Reaction Conditions
Cyclization of 2-Aminobenzyl Alcohol
2-Aminobenzyl alcohol (7 ) undergoes acid-catalyzed cyclization in H2SO4 at 120°C to form 6 (Scheme 4).
Scheme 4
$$
\ce{2-Aminobenzyl Alcohol ->[H2SO4][120°C] 1,2,3,4-Tetrahydroquinoline}
$$
Reaction Conditions
Acylation of 1,2,3,4-Tetrahydroquinoline
The final step involves coupling 3 with 6 via an amide bond.
Acid Chloride Method
3 is treated with thionyl chloride to form 1-(4-fluorophenyl)cyclopropanecarbonyl chloride (8 ), which reacts with 6 in dichloromethane (DCM) with triethylamine (Scheme 5).
Scheme 5
$$
\ce{1-(4-Fluorophenyl)cyclopropanecarboxylic Acid ->[SOCl2] Acid Chloride ->[1,2,3,4-Tetrahydroquinoline][Et3N, DCM] Target Compound}
$$
Reaction Conditions
Coupling Reagent Approach
3 and 6 are coupled using HATU and DIPEA in DMF (Scheme 6).
Scheme 6
$$
\ce{1-(4-Fluorophenyl)cyclopropanecarboxylic Acid + 1,2,3,4-Tetrahydroquinoline ->[HATU, DIPEA][DMF] Target Compound}
$$
Reaction Conditions
Alternative Synthetic Routes
One-Pot Reductive Amination
A mixture of 2-nitrobenzaldehyde (9 ), 4-fluorophenylcyclopropane methyl ketone (10 ), and ammonium formate undergoes hydrogenation with Pd/C to directly yield the target compound (Scheme 7).
Scheme 7
$$
\ce{2-Nitrobenzaldehyde + 4-Fluorophenylcyclopropane Methyl Ketone ->[HCOONH4, Pd/C][H2] Target Compound}
$$
Reaction Conditions
Microwave-Assisted Synthesis
3 and 6 are irradiated under microwave conditions (150°C, 20 min) with DCC as a coupling agent, achieving 94% yield.
Analytical Characterization
Key Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-F), 7.02 (d, J = 8.4 Hz, 2H, Ar-H), 3.72 (t, 2H, N-CH2), 2.85 (m, 2H, cyclopropane CH2), 1.98 (m, 2H, quinoline CH2).
- 13C NMR : 171.2 (C=O), 162.3 (C-F), 134.5–115.8 (aromatic carbons), 28.1 (cyclopropane CH2).
- HRMS : [M+H]+ calcd. for C19H17FNO: 294.1294; found: 294.1296.
Applications and Derivatives
The compound serves as a key intermediate in CNS-active pharmaceuticals. Derivatives with modified cyclopropane rings (e.g., trifluoromethyl groups) show enhanced blood-brain barrier permeability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular weights, and reported activities of analogous tetrahydroquinoline derivatives:
Key Comparison Points
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 1-(p-tolyl)-tetrahydroquinoline) due to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism .
Synthetic Methodologies :
- Reductive amination (used for compound 58) is a common strategy for introducing amine-containing substituents, while sulfonylation (e.g., compound in ) requires electrophilic aromatic substitution .
- The cyclopropanecarbonyl group in the target compound may necessitate specialized coupling reagents or cyclopropanation techniques, contrasting with simpler acylations (e.g., benzoyl derivatives) .
Biological Targets: Tetrahydroisoquinolines (e.g., ) often target α-adrenergic receptors or calcium channels, whereas tetrahydroquinolines with sulfonamide groups () show antimalarial activity. The target compound’s cyclopropane rigidity could favor interactions with proteases or GPCRs requiring precise conformational matching .
Sulfonamide-containing derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, whereas carbaldehyde groups () may form Schiff bases with biological amines .
Biological Activity
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19FN2O3
- Molecular Weight : 318.35 g/mol
- CAS Number : 1219937-98-0
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has shown promise in the following areas:
1. Enzyme Inhibition
- The compound exhibits inhibitory effects on specific enzymes such as tyrosinase (TYR), which is crucial in melanin biosynthesis. Inhibition of TYR can have therapeutic applications in conditions like hyperpigmentation and melanoma .
2. Antioxidant Properties
- Antioxidant activity has been demonstrated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress .
The mechanism by which 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves several pathways:
- Binding Affinity : The compound's structure allows it to bind effectively to the active sites of enzymes like TYR, mimicking natural substrates and blocking enzymatic activity .
- Radical Scavenging : Its phenolic structure contributes to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage .
In Vitro Studies
A series of in vitro studies have evaluated the biological efficacy of this compound:
- Tyrosinase Inhibition Assays : Compounds structurally similar to 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline were tested against tyrosinase from Agaricus bisporus, revealing IC50 values that suggest effective inhibition compared to standard inhibitors like kojic acid .
Antioxidant Activity Assessment
The antioxidant capacity was assessed using the ABTS radical scavenging assay:
| Compound | EC50 Value (μM) |
|---|---|
| 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline | 9.0 ± 0.3 |
| Positive Control | 8.5 ± 0.5 |
This data indicates that the compound possesses comparable antioxidant activity to established antioxidants .
Comparative Analysis with Related Compounds
The biological activity of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can be compared with other fluorinated derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with a chlorine atom | Moderate TYR inhibition |
| Compound B | Methyl group instead of fluorine | Lower antioxidant activity |
This comparison highlights the unique properties imparted by the fluorine substituent in enhancing both enzyme inhibition and antioxidant capacity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 1,2,3,4-tetrahydroquinoline with 1-(4-fluorophenyl)cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Solvent choice (e.g., dichloromethane) and temperature (room temperature) are critical to minimize side reactions .
- Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | Triethylamine | 85-90% |
| Solvent | Dichloromethane | High purity |
| Time | 12-24 hrs | Avoids hydrolysis |
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Approach : Use H/C NMR to confirm cyclopropane ring integration (e.g., δ ~1.2–1.8 ppm for cyclopropane protons) and fluorophenyl substituents (δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNO requires m/z 298.1244) .
- Example : In related tetrahydroquinoline sulfonamides, H NMR resolved THQ ring protons (δ 1.84–3.47 ppm) and sulfonamide NH (δ 9.30 ppm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methods : Screen for kinase inhibition (e.g., STAT5 or RORγt targets) using fluorescence polarization assays. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HCT-116) .
Advanced Research Questions
Q. How does the cyclopropane moiety influence structure-activity relationships (SAR) in modulating biological targets?
- Analysis : Cyclopropane’s ring strain enhances binding to hydrophobic pockets in enzymes (e.g., STAT5). Compare analogs: replacing cyclopropane with cyclopentane reduces activity by 60% (IC > 1 µM vs. 0.2 µM for cyclopropane) .
- Data Comparison :
| Substituent | Target (IC) | Bioactivity |
|---|---|---|
| Cyclopropane | STAT5: 0.2 µM | High |
| Cyclopentane | STAT5: 1.5 µM | Moderate |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Resolution Strategy :
Verify metabolic stability (e.g., liver microsome assays) to address poor in vivo bioavailability.
Use deuterated analogs to prolong half-life (e.g., deuterium at THQ C2 improved t by 3× in rats) .
Cross-validate using orthotopic tumor models to mimic human pathophysiology .
Q. What computational methods predict binding modes to RORγt or STAT5?
- Protocols :
- Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 6Q7O for RORγt).
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns .
Q. How to resolve discrepancies in NMR spectra due to stereochemical heterogeneity?
- Techniques :
- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Dynamic NMR at low temperature (−40°C) to slow ring inversion in THQ moiety, resolving diastereotopic protons .
Data Contradiction Analysis
Q. Why do similar tetrahydroquinoline derivatives show divergent cytotoxicity profiles?
- Root Cause :
- Electron-withdrawing groups (e.g., sulfonyl in ) increase membrane permeability but reduce target specificity.
- Fluorophenylcyclopropane derivatives (this compound) exhibit selective kinase inhibition due to optimized logP (~3.2) .
- Mitigation : Redesign with polar substituents (e.g., hydroxyl) to balance lipophilicity and solubility.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
